Suiwripfuafdjp-bqbzgakwsa-

描述

Synthesis Analysis

This involves understanding how the compound is synthesized. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

This involves understanding the compound’s molecular structure, which can be determined using various spectroscopic methods .Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. This can be determined experimentally or predicted based on the compound’s functional groups .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, etc .科学研究应用

1. 抗药机制和交叉耐药性

Bedaquiline是一种ATP合成酶抑制剂,在治疗多药耐药结核病中起着关键作用。研究表明,对Bedaquiline的耐药性可以通过基于靶点的突变和非靶点机制发展,后者涉及Rv0678基因的突变,该基因是MmpS5-MmpL5外排泵基因的抑制剂。这些突变导致外排泵基础耐药性,降低了药物的杀菌效力。有趣的是,Bedaquiline和克罗法齐明(CFZ)之间存在交叉耐药性,这可能会显著影响临床治疗(Andries et al., 2014)。

2. 对细菌代谢的影响

Bedaquiline的杀菌活性表现缓慢,主要是由于其对细菌代谢的影响。该药物通过抑制ATP合成诱导细菌静止,促使结核分枝杆菌转向脂质代谢等产生ATP的途径,并诱导休眠调控子。这种代谢重塑使细菌能够在初次暴露于药物时保持生存能力,表明其对药物干预采取了复杂的生存策略(Koul et al., 2014)。

3. 激活宿主免疫抵抗

值得注意的是,Bedaquiline还影响宿主的免疫系统。研究发现,当暴露于该药物时,它能够将人类巨噬细胞重新编程为强效的杀菌吞噬细胞。这种重新编程涉及与代谢、溶酶体生成和激活相关的基因表达的显著变化。Bedaquiline激活了巨噬细胞内多种抗微生物防御机制,如一氧化氮产生、吞噬体-溶酶体融合和自噬,增强了对各种细菌物种的细胞内杀菌作用,包括那些对Bedaquiline天然不敏感的细菌(Giraud-Gatineau et al., 2019)。

作用机制

安全和危害

This involves understanding the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information .

For a specific compound, you would need to search scientific literature and databases. Google Scholar and PubMed are good starting points for finding relevant papers . Please make sure you have the correct identifier or name for the compound you’re interested in. If you have more information or if there’s a specific compound you’re interested in, feel free to ask!

属性

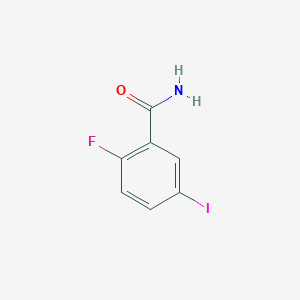

IUPAC Name |

(1S,6S)-bicyclo[4.2.0]octan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIWRIPFUAFDJP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one](/img/structure/B2378517.png)

![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2378518.png)

![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-thien-2-ylpyridazine](/img/structure/B2378523.png)

![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2378524.png)

![3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B2378525.png)

![3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2378533.png)